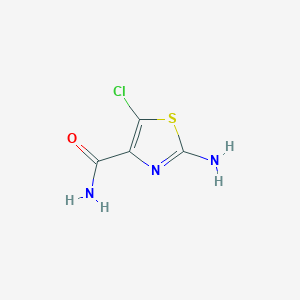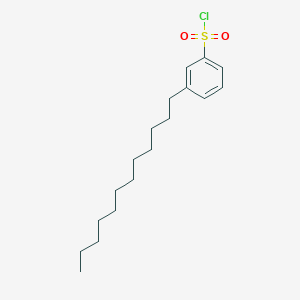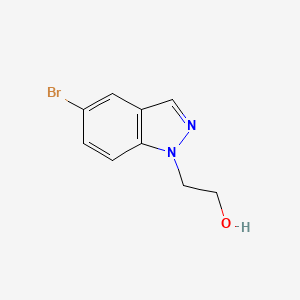
1-(2-chlorophenyl)-5-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-5-phenyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a chlorophenyl group at the 1-position and a phenyl group at the 5-position of the pyrazole ring
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-5-phenyl-1H-pyrazole typically involves the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. One common method involves the cyclization of 2-chlorobenzoyl hydrazine with acetophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is purified through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazoles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include pyrazole derivatives with various functional groups, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound has shown promise as a ligand in the study of enzyme inhibition and receptor binding, making it useful in biochemical assays.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties, leading to investigations into its use as a therapeutic agent.
Mechanism of Action
The mechanism by which 1-(2-chlorophenyl)-5-phenyl-1H-pyrazole exerts its effects is primarily through interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it has been shown to inhibit certain kinases involved in cell proliferation, which can lead to anticancer effects. The molecular targets and pathways involved include various signaling proteins and enzymes that play crucial roles in cellular functions .
Comparison with Similar Compounds
When compared to other pyrazole derivatives, 1-(2-chlorophenyl)-5-phenyl-1H-pyrazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
1-Phenyl-3-methyl-1H-pyrazole: Lacks the chlorophenyl group, resulting in different reactivity and biological activity.
1-(4-Chlorophenyl)-5-phenyl-1H-pyrazole: The position of the chlorine atom affects the compound’s electronic properties and reactivity.
1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole: The presence of additional methyl groups alters the compound’s steric and electronic characteristics.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.
Properties
CAS No. |
299162-74-6 |
|---|---|
Molecular Formula |
C15H11ClN2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-5-phenylpyrazole |
InChI |
InChI=1S/C15H11ClN2/c16-13-8-4-5-9-15(13)18-14(10-11-17-18)12-6-2-1-3-7-12/h1-11H |
InChI Key |
SVCSXKYZVMWICW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NN2C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Bromo-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B11925527.png)
![[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11925537.png)



![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)


